molecular formula C16H18FN3O4 B2530986 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921581-73-9

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2530986
CAS No.: 921581-73-9
M. Wt: 335.335
InChI Key: DYNUDDVGXIWCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 4-fluorophenyl substituent at position 1, a methoxy group at position 4, and a 3-methoxypropyl carboxamide moiety at position 3. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy groups contribute to solubility and modulate electronic effects on the pyridazine core.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-23-9-3-8-18-16(22)15-13(24-2)10-14(21)20(19-15)12-6-4-11(17)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNUDDVGXIWCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine core.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the pyridazine derivative reacts with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This suggests that similar compounds, including the one , may possess comparable anticancer activities due to their structural similarities and mechanisms of action targeting specific kinases involved in tumor growth .

Antiviral Properties

The compound has shown promise in the field of antiviral research. Specifically, derivatives have been evaluated for their ability to inhibit HIV integrase activity. In vitro assays have demonstrated that certain analogues effectively inhibit the strand transfer reaction of HIV integrase, making them potential candidates for further development as antiviral agents .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, modifications to the pyridazine structure can enhance potency against specific targets like Met kinases, which are implicated in cancer progression .

Synthetic Pathways

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves:

  • Formation of Pyridazine Core : The initial step often includes the condensation of appropriate aldehydes with hydrazine derivatives.
  • Substitution Reactions : Subsequent reactions introduce functional groups such as methoxy and fluorophenyl moieties.
  • Final Modifications : The introduction of the carboxamide group is usually performed at later stages to ensure optimal yields and purity.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a similar pyridazine derivative was tested for its anticancer efficacy against various cell lines. The results indicated that compounds with substitutions at the 4-position significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Case Study 2: Antiviral Activity Against HIV

A series of compounds derived from pyridazines were evaluated for their ability to inhibit HIV integrase. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic development against HIV .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group offers stronger electronegativity and metabolic resistance compared to chlorophenyl analogs (e.g., ’s dual-chloro derivative) . Chlorine’s larger size may improve lipophilicity but risks off-target interactions.
  • Methoxy Positioning : The 3-methoxypropyl chain in the target compound likely improves aqueous solubility compared to rigid benzyl (Compound 9, ) or methyl () groups, critical for oral bioavailability .
  • Trifluoromethyl Effects : Compounds with trifluoromethyl groups () exhibit enhanced electron-withdrawing properties and stability but may reduce solubility, limiting their therapeutic utility .

Therapeutic Potential

  • In contrast, trifluoromethyl-containing analogs () may prioritize industrial applications due to higher molecular weight and complexity .

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(3-methoxypropyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors and subsequent functionalization. Key steps include:

  • Cyclocondensation : Using hydrazine derivatives with ketones or esters under acidic conditions to form the pyridazine core .
  • Substitution reactions : Introducing the 4-methoxy and 3-methoxypropyl groups via nucleophilic aromatic substitution (NAS), requiring polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product due to by-product formation during NAS . Yield optimization relies on temperature control (60–80°C for NAS) and stoichiometric ratios (1:1.2 for amine coupling) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic fluorine coupling patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₉F₂N₃O₄: 384.1421) .
  • X-ray Crystallography : Resolves dihydropyridazine ring conformation and hydrogen-bonding networks in the solid state . Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What preliminary biological activities have been reported for structurally analogous dihydropyridazines?

Analogous compounds exhibit:

Analog Structure Biological Activity Key Substituents Reference
N-(4-chlorophenyl)-6-oxo-4-CF₃ derivativesKinase inhibition (IC₅₀ = 0.2–1.0 µM)Trifluoromethyl, chlorophenyl
1-(4-fluorophenyl)methyl derivativesAnti-inflammatory (COX-2 selectivity)Fluorophenyl, benzothiazole
Methoxypropyl groups in the target compound may enhance solubility and bioavailability compared to bulkier substituents .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) influence reactivity and bioactivity in dihydropyridazines?

  • Electron-Withdrawing Groups (e.g., F) : Increase electrophilicity of the pyridazine ring, enhancing NAS efficiency but potentially reducing metabolic stability .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . Computational studies (DFT) can model charge distribution and predict sites for electrophilic attack or hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound class?

Discrepancies often arise from:

  • Metabolic Instability : Phase I metabolism (e.g., demethylation of methoxy groups) reduces efficacy. Use deuterated analogs or prodrugs to improve half-life .
  • Off-Target Effects : Off-target kinase inhibition observed in vitro may not translate in vivo due to differential tissue distribution. Methodological Solutions :
  • Metabolite Profiling : LC-MS/MS identifies major metabolites in hepatocyte assays .
  • Selectivity Screening : Broad kinase panels (e.g., Eurofins KinaseProfiler) quantify off-target binding .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., COX-2 or EGFR kinases) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .
  • QSAR Models : Regression analysis correlates substituent parameters (Hammett σ, LogP) with IC₅₀ values to prioritize synthetic targets .

Q. What experimental design principles minimize variability in synthetic yield and impurity profiles?

Apply Design of Experiments (DoE) methodologies:

  • Factorial Designs : Screen variables (temperature, solvent, catalyst loading) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Optimize conditions for NAS (e.g., 75°C, 18 hrs, 1.5 eq. amine) to maximize yield (85%) and purity .
  • Robustness Testing : Vary parameters ±5% to establish operating ranges for scale-up .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized when traditional spectroscopy fails?

For unstable intermediates:

  • Cryogenic NMR : Collect data at −40°C to slow degradation .
  • In Situ IR Spectroscopy : Monitor reaction progress in real-time (e.g., carbonyl stretching at 1680–1720 cm⁻¹) .
  • Trapping Agents : Use silylating agents to stabilize enol intermediates for GC-MS analysis .

Q. What advanced purification techniques address co-elution of structurally similar by-products?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
  • Prep-SFC (Supercritical Fluid Chromatography) : Separates polar impurities with CO₂/MeOH gradients, reducing solvent waste .

Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?

  • Degradation Pathways : Hydrolysis of the carboxamide group in protic solvents (e.g., H₂O, MeOH) .
  • Stabilization Strategies : Store lyophilized solids under argon at −20°C or in anhydrous DMSO solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.